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molecular formula C12H25NO B8662492 2,6-Diethyl-2,3,6-trimethylpiperidin-4-ol CAS No. 61683-14-5

2,6-Diethyl-2,3,6-trimethylpiperidin-4-ol

Cat. No. B8662492
M. Wt: 199.33 g/mol
InChI Key: TUGPREKSTXAQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06353107B1

Procedure details

To a solution of 118.2 g (0.6 mol) 2,6-diethyl-2,3,6-trimethyl-4-oxopiperidine in 1000 ml ethanol 18.2 g (0.4 mol) sodium borohydride are added in portions and the temperature is kept below 30° C. Subsequently the solution is stirred for 2 hours at 50° C. Ethanol is distilled off, 500 ml water are added to the residue which is subsequently extracted several times with CH2Cl2. The extract is dried over Na2SO4 and the solution is filtered. After removing the solvent 116 g (97%) 2,6-diethyl-2,3,6-trimethyl-4-hydroxypiperidin are obtained as yellowish liquid.
Quantity
118.2 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH3:14])[CH:8]([CH3:9])[C:7](=[O:10])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2].C(O)C>>[CH2:1]([C:3]1([CH3:14])[CH:8]([CH3:9])[CH:7]([OH:10])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
118.2 g
Type
reactant
Smiles
C(C)C1(NC(CC(C1C)=O)(C)CC)C
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
Subsequently the solution is stirred for 2 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept below 30° C
DISTILLATION
Type
DISTILLATION
Details
Ethanol is distilled off
ADDITION
Type
ADDITION
Details
500 ml water are added to the residue which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CUSTOM
Type
CUSTOM
Details
After removing the solvent 116 g (97%) 2,6-diethyl-2,3,6-trimethyl-4-hydroxypiperidin
CUSTOM
Type
CUSTOM
Details
are obtained as yellowish liquid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)C1(NC(CC(C1C)O)(C)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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